1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl ester. The ethanedioate (oxalate) salt form enhances its stability and solubility.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
- The fluorophenyl group is introduced via a nucleophilic substitution reaction.
- The tert-butyl ester is formed through esterification using tert-butyl alcohol and an acid catalyst.
- The final product is obtained by reacting the intermediate with oxalic acid to form the ethanedioate salt.
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Industrial Production Methods
- Industrial production typically involves large-scale synthesis using automated reactors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
- Purification steps include crystallization and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group.
Reduction: Reduction reactions can occur at the ester functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
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Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
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Major Products Formed
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and alkanes.
- Substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) has several scientific research applications:
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Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
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Medicine
- Explored for its potential therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Used in the development of new materials.
- Investigated for its potential use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid involves its interaction with specific molecular targets:
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Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
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Pathways Involved
- The compound can modulate signaling pathways involved in cellular processes.
- It may affect metabolic pathways by interacting with key enzymes.
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of the fluorophenyl group imparts unique chemical properties.
- The ethanedioate salt form enhances its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4.C2H2O4/c1-18(2,3)25-17(23)21-11-13(9-15(21)16(22)24-4)20-10-12-7-5-6-8-14(12)19;3-1(4)2(5)6/h5-8,13,15,20H,9-11H2,1-4H3;(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWNTVZNMCJGZ-SLHAJLBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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